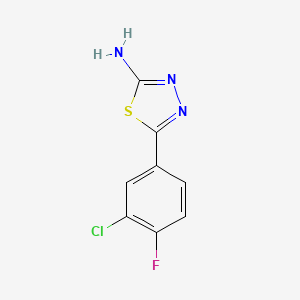
5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms . The molecule also has a phenyl group attached, which is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
Again, while specific information on the molecular structure of “this compound” is not available, we can infer some information based on related compounds. For instance, gefitinib, which shares a similar structure, has been analyzed using X-ray crystallography . This technique provides detailed information about the three-dimensional arrangement of atoms in the molecule .科学的研究の応用
Crystallographic and Quantum Analysis
5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are significant in the study of noncovalent interactions, as evidenced by a study on adamantane-1,3,4-thiadiazole hybrids. These compounds demonstrate varied orientations of amino groups and exhibit strong noncovalent interactions, particularly in halogenated structures, which are crucial for the stabilization of their crystal structures (El-Emam et al., 2020).
Antitumor and Antitubercular Applications
5-Phenyl-substituted 1,3,4-thiadiazole-2-amines, a class that includes our compound of interest, have shown significant in vitro antitumor activities against various cancer cell lines. Additionally, these compounds demonstrated potent antitubercular activities, underscoring their potential in therapeutic applications (Chandra Sekhar et al., 2019).
Structural Analysis and Synthesis
The synthesis and structural analysis of compounds like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine are crucial for understanding their potential applications. Studies focus on the synthesis methods and crystal structures, providing insights into their molecular architecture and potential for further modification (Yin et al., 2008).
Antipsychotic and Anticonvulsant Activities
Derivatives of 1,3,4-thiadiazole, such as those containing fluorophenyl groups, have been explored for their antipsychotic and anticonvulsant activities. These studies contribute to understanding the therapeutic potential of these compounds in neurological conditions (Kaur et al., 2010).
Antibacterial Applications
The antibacterial properties of compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a structurally related compound, have been investigated, highlighting the potential of these compounds in fighting bacterial infections (Uwabagira et al., 2018).
Anti-Virulence and Anti-Inflammatory Applications
Research on 1,3,4-thiadiazoles, including those with fluorophenyl groups, also extends to their potential as anti-virulence and anti-inflammatory agents. These studies are significant in the context of treating infections and inflammatory conditions (Bărbuceanu et al., 2018).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on 1,3,4-thiadiazoles, including 2-amino derivatives, provide insights into their fluorescence properties, molecular aggregation, and electronic transitions. Such research is crucial for developing applications in fluorescence probes and molecular diagnostics (Budziak et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJGSHPMCJDEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
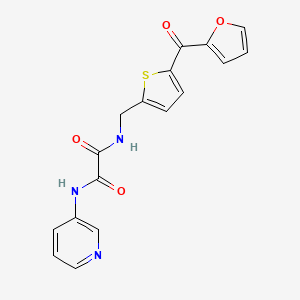
![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)

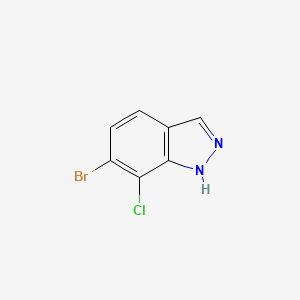


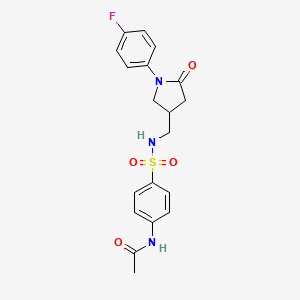
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)
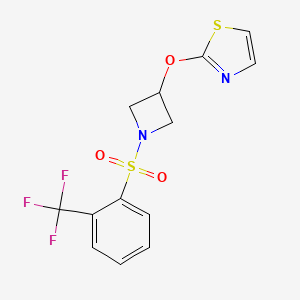

![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)